(3-Chloropyridin-4-yl)methanamine hydrochloride

Carbonic Anhydrase Inhibition Isoform Selectivity Positional Isomer Pharmacology

(3-Chloropyridin-4-yl)methanamine hydrochloride (CAS 2101504-68-9 for the monohydrochloride; CAS 1228878-65-6 for the dihydrochloride) is a halogenated aminomethylpyridine building block supplied as a crystalline hydrochloride salt. The free base (CAS 870063-65-3) has a molecular weight of 142.58 g/mol, a predicted logP of 0.3, a predicted pKa of 6.77±0.29, and a predicted boiling point of 239.9±25.0 °C.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
Cat. No. B12957421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloropyridin-4-yl)methanamine hydrochloride
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CN)Cl.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H
InChIKeyBPSLAAFKQVJJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloropyridin-4-yl)methanamine Hydrochloride – Core Identity, Physicochemical Profile, and Chromatographic Reference Standards for Procurement


(3-Chloropyridin-4-yl)methanamine hydrochloride (CAS 2101504-68-9 for the monohydrochloride; CAS 1228878-65-6 for the dihydrochloride) is a halogenated aminomethylpyridine building block supplied as a crystalline hydrochloride salt. The free base (CAS 870063-65-3) has a molecular weight of 142.58 g/mol, a predicted logP of 0.3, a predicted pKa of 6.77±0.29, and a predicted boiling point of 239.9±25.0 °C [1]. The hydrochloride salt form (MW 179.04 g/mol for the mono-HCl salt, C₆H₈Cl₂N₂) confers enhanced water solubility relative to the free base, making it preferable for aqueous reaction conditions and biological assay preparation . The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage) [1].

Why (3-Chloropyridin-4-yl)methanamine Hydrochloride Cannot Be Replaced by Generic Aminomethylpyridines: Evidence of Quantifiable Target and Property Divergence


Positional isomerism on the pyridine ring generates profound divergence in both biological target engagement profiles and physicochemical properties among chlorinated aminomethylpyridine analogs. The 3-chloro regioisomer exhibits a quantifiable carbonic anhydrase (CA) isoform inhibition fingerprint (CA9 Ki = 1,600 nM; CA1 Ki = 7,970 nM; CA2 Ki > 100,000 nM) that is absent in the widely cited 2-chloro positional isomer, which instead acts as a selective LOXL2 inhibitor (hLOXL2 IC₅₀ = 126 nM) [1][2]. Substitution at the 3-position also alters the pKa of the aminomethyl group (~6.77 predicted for the 3-Cl isomer) relative to other regioisomers, directly affecting protonation state, reactivity in amide coupling, and salt selection at physiological pH . Furthermore, the 3-chloro-4-aminomethyl substitution vector is structurally indispensable as a key intermediate en route to the clinical-stage allosteric SHP2 inhibitor batoprotafib (TNO155); the 2-chloro isomer cannot serve as a replacement in this pharmacophore [3]. These three layers of quantifiable differentiation—enzymatic target profile, ionization behavior, and positional pharmacophore utility—mean that generic substitution without explicit experimental validation risks selecting a compound with a completely divergent biological and synthetic function.

Quantitative Differentiation Evidence for (3-Chloropyridin-4-yl)methanamine Hydrochloride: Comparator-Based Data for Scientific Selection


Carbonic Anhydrase Isoform Inhibition Profile (CA9/CA1/CA2) – Divergent Target Engagement vs. the 2-Chloro Positional Isomer

The free base (3-chloropyridin-4-yl)methanamine demonstrates a measurable carbonic anhydrase (CA) inhibition profile that is absent in the 2-chloro positional isomer. Against human CA9, the 3-chloro compound exhibits a Ki of 1,600 nM; against CA1, a Ki of 7,970 nM; and against CA2, a Ki exceeding 100,000 nM, indicating a >62-fold selectivity window for CA9 over CA2 [1]. In contrast, the 2-chloro positional isomer ((2-chloropyridin-4-yl)methanamine hydrochloride) is documented as a selective LOXL2 inhibitor (hLOXL2 IC₅₀ = 126 nM) with no reported CA inhibition activity [2]. This represents a fundamental divergence in biological target engagement driven purely by chlorine position: the 3-chloro isomer engages carbonic anhydrase isoforms, while the 2-chloro isomer engages lysyl oxidase-like 2. For researchers screening aminomethylpyridine fragments against CA-related targets (oncology, glaucoma, epilepsy), the 3-chloro regioisomer presents a quantifiable and structurally rational starting point that the 2-chloro isomer cannot replicate.

Carbonic Anhydrase Inhibition Isoform Selectivity Positional Isomer Pharmacology

pKa and Ionization State Differential vs. 2-Chloro and 4-Chloro Positional Isomers – Impact on Reactivity and Formulation pH

The predicted pKa of the aminomethyl group in (3-chloropyridin-4-yl)methanamine is 6.77 ± 0.29, placing its conjugate acid near physiological pH and resulting in a mixed protonation state under standard biological assay conditions (pH 7.4) . This pKa value is a direct consequence of the electron-withdrawing chlorine at the 3-position, which influences the basicity of the aminomethyl group differently than chlorine at the 2-position or 4-position. The 3-chloro substitution pattern places the chlorine adjacent to the pyridine nitrogen and ortho to the aminomethyl group, maximizing the through-bond inductive effect on both the ring nitrogen and the exocyclic amine. This positional electronic effect has practical consequences: the hydrochloride salt of the 3-chloro isomer will exhibit a different aqueous solubility vs. pH profile and different reactivity in N-acylation and reductive amination reactions compared to the 2-chloro isomer, whose aminomethyl pKa is altered by the ortho-relationship of chlorine to the amine-bearing carbon [1]. For medicinal chemistry groups optimizing amine basicity in lead series, the 3-chloro substitution pattern provides a quantifiably distinct pKa starting point.

pKa Prediction Positional Isomer Physicochemistry Salt Selection

Structural Indispensability in the SHP2 Clinical Candidate Batoprotafib (TNO155) – Positional Pharmacophore Specificity Not Replicable by 2-Chloro Analogs

The 3-chloro-4-aminopyridine motif is a structurally essential component of batoprotafib (TNO155), a first-in-class allosteric SHP2 inhibitor currently in Phase I/II clinical trials for advanced solid tumors including non-small cell lung cancer and squamous cell carcinoma [1]. TNO155 incorporates the 2-amino-3-chloropyridin-4-yl thioether fragment, which requires the chlorine atom specifically at the 3-position of the pyridine ring to achieve the correct binding conformation within the allosteric tunnel of SHP2. Batoprotafib demonstrates an SHP2 IC₅₀ of 11 nM (0.011 µM) and oral efficacy in preclinical models [1][2]. The 2-chloro positional isomer cannot serve as a synthetic surrogate in this pharmacophore because the altered chlorine position changes the geometry of the thioether linkage and disrupts the key hydrogen-bonding network with the SHP2 allosteric pocket. This clinical-stage validation of the 3-chloro-4-aminopyridine scaffold elevates (3-chloropyridin-4-yl)methanamine hydrochloride from a generic building block to a strategically significant intermediate for SHP2-targeted drug discovery programs.

SHP2 Inhibition Kinase Drug Discovery Clinical Candidate Intermediate

Patent Landscape Footprint – 73 Patents Citing the Free Base Scaffold vs. Narrower Patent Coverage for Other Regioisomers

The free base (3-chloropyridin-4-yl)methanamine (CAS 870063-65-3) is associated with 73 patent documents according to PubChemLite patent count data, reflecting broad utility as a synthetic intermediate across multiple therapeutic areas [1]. This patent footprint is substantially broader than that of the 2-chloro positional isomer, which is concentrated in a narrower set of LOXL2-related filings. The 3-chloro isomer appears in patent families spanning kinase inhibition (SHP2, P2X7 receptor antagonists), cannabinoid CB2 receptor agonism (derivative EC₅₀ = 24 nM), μ-opioid receptor binding (derivative Ki < 100 nM), and adenosine A2B receptor antagonism (derivative Ki = 85 nM) [2]. For procurement decision-makers, this broad patent footprint signals that the 3-chloro isomer scaffold has been independently validated across diverse medicinal chemistry programs, reducing the risk that the building block is tied to a single, narrow application.

Patent Landscape Analysis Intellectual Property Chemical Prior Art

Hydrochloride Salt Formulation – Aqueous Solubility Enhancement and Handling Stability vs. Free Base

The hydrochloride salt form (CAS 2101504-68-9, MW 179.04 g/mol; dihydrochloride CAS 1228878-65-6, MW 215.51 g/mol) provides enhanced aqueous solubility compared to the free base (MW 142.58 g/mol, predicted logP 0.3) through ionic interactions between the protonated aminomethyl group and chloride counterion . The free base has a relatively low predicted logP of 0.3, indicating some intrinsic water solubility, but the hydrochloride salt form further improves dissolution in polar solvents and aqueous buffer systems, which is critical for biological assay preparation, high-throughput screening, and aqueous-phase synthetic transformations [1]. The hydrochloride salt is supplied as a crystalline solid with a melting point of approximately 150 °C and is stable under standard laboratory storage conditions (cool, dry environment, long-term storage recommended) . For procurement specifications, the monohydrochloride is commercially available at 95% minimum purity (AKSci, Catalog 2097EL) .

Salt Form Selection Aqueous Solubility Laboratory Handling

Derivative Pharmacological Breadth – Multiple Target Engagement Across Kinase, GPCR, and Ion Channel Families vs. Narrower LOXL2 Focus of the 2-Chloro Isomer

Derivatives built upon the 3-chloropyridin-4-yl scaffold have demonstrated pharmacological activity across a diverse range of therapeutic targets. Documented activities include: CB2 receptor agonism (derivative EC₅₀ = 24 nM in Sf9 cell GTP-binding assay), μ-opioid receptor binding (derivative Ki < 100 nM in CHO-K1 membranes), adenosine A2B receptor antagonism (derivative Ki = 85 nM in HEK293 cells), and SHP2 allosteric inhibition (TNO155, IC₅₀ = 11 nM) [1][2]. This multi-target derivatization breadth contrasts with the 2-chloro positional isomer, whose reported derivatives are predominantly focused on LOXL2 inhibition and related fibrotic/cancer extracellular matrix applications [3]. For procurement decisions, this broader derivatization track record indicates that the 3-chloro isomer scaffold has been validated in orthogonal chemical series across GPCR, kinase, and ion channel target classes, reducing the risk of a single-hypothesis procurement.

Derivatization Potential Multi-Target Chemical Probe Medicinal Chemistry Diversity

High-Confidence Application Scenarios for (3-Chloropyridin-4-yl)methanamine Hydrochloride Based on Verified Quantitative Evidence


Carbonic Anhydrase Inhibitor Fragment Screening and Isoform-Selectivity Optimization

The free base (3-chloropyridin-4-yl)methanamine exhibits a quantifiable carbonic anhydrase inhibition profile with a >62-fold selectivity window between CA9 (Ki = 1,600 nM) and CA2 (Ki > 100,000 nM), as documented in the ChEMBL/BindingDB curated dataset [1]. This makes the compound a suitable fragment hit for CA9-targeted oncology programs, where CA9 overexpression is associated with hypoxic tumor environments. The compound can serve as a starting fragment for structure-based optimization, with the 3-chloro substituent providing a vector for further SAR exploration via cross-coupling chemistry. Researchers should pre-incubate the compound for 15 minutes to 24 hours in phenol red-based stopped-flow CO₂ hydrase assays to replicate the reported conditions. Note: The free base form (CAS 870063-65-3) was used in these assays; the hydrochloride salt should be converted to the free base prior to enzymatic testing to avoid buffer interference.

Synthesis of SHP2 Allosteric Inhibitors in the TNO155 (Batoprotafib) Chemotype

The 3-chloro-4-aminopyridine motif is structurally indispensable for constructing the thioether-linked pyrazine core of batoprotafib (TNO155), a clinical-stage allosteric SHP2 inhibitor (SHP2 IC₅₀ = 11 nM) [2]. The hydrochloride salt offers the amine in a protected, crystalline form that can be directly employed in nucleophilic aromatic substitution or Buchwald-Hartwig coupling reactions after neutralization. The 3-chloro substitution pattern is required for the correct geometry of the allosteric tunnel binding interaction; the 2-chloro isomer yields an inactive compound. For medicinal chemistry groups pursuing SHP2-targeted therapies, procurement of the correct regioisomer at ≥95% purity is a critical quality checkpoint that directly impacts downstream synthetic success and biological validation.

Derivatization to Multi-Target Chemical Probes Across GPCR and Kinase Families

Derivatives of the 3-chloropyridin-4-yl scaffold have been validated as ligands for CB2 receptors (EC₅₀ = 24 nM), μ-opioid receptors (Ki < 100 nM), and adenosine A2B receptors (Ki = 85 nM), as documented in BindingDB [3]. This breadth of derivatization evidence supports the use of (3-chloropyridin-4-yl)methanamine hydrochloride as a versatile building block for parallel library synthesis targeting multiple GPCR families. The hydrochloride salt form facilitates automated liquid handling in high-throughput parallel synthesis workflows by ensuring consistent dissolution in polar aprotic solvents (e.g., DMSO, DMF) after neutralization with a mild base. The 3-chloro substituent provides a synthetic handle for further diversification via Pd-catalyzed cross-coupling.

Procurement Quality Control: Positional Isomer Identity Verification via pKa Determination

Given the functional divergence between positional isomers (3-Cl → CA inhibition; 2-Cl → LOXL2 inhibition), procurement of the correct regioisomer is essential. The predicted pKa of 6.77 ± 0.29 for (3-chloropyridin-4-yl)methanamine provides a target value for experimental pKa determination by potentiometric titration or capillary electrophoresis as a quality control checkpoint . A measured pKa that deviates significantly from this predicted range may indicate the presence of the wrong positional isomer or contamination. Combined with HPLC purity verification (≥95% specification) and ¹H NMR confirmation of the pyridine proton coupling pattern (characteristic of 3,4-disubstitution), this provides a cost-effective, multi-dimensional identity confirmation protocol before committing the building block to valuable synthetic sequences.

Quote Request

Request a Quote for (3-Chloropyridin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.